4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
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Overview
Description
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multiple steps. The starting material, 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one, is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid . The amino acid moiety is introduced using the activated ester method, which is commonly employed in peptide synthesis .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to ensure the highest purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Scientific Research Applications
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with various molecular targets. The coumarin moiety can inhibit enzymes like cytochrome P450, affecting drug metabolism . The amino acid component may interact with receptors and transporters, influencing cellular signaling pathways. These interactions contribute to the compound’s biological effects, such as anticoagulation and anti-inflammation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: A precursor in the synthesis of the target compound.
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-[(4-methylphenyl)sulfonyl]amino propanoate: Another derivative with potential biological activity.
8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2S)-2-[(benzyloxy)carbonyl]amino propanoate: A structurally similar compound with different substituents.
Uniqueness
The uniqueness of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate lies in its combination of coumarin and amino acid moieties. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H23NO6 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-10-9-17(22)25-12-7-8-14-13-5-4-6-15(13)18(23)26-16(14)11-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,21,24) |
InChI Key |
RZLAYAVUEAHRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
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